Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 8-Boc-2,8-diaza-spiro[4.5]decane Oxalate
This technical guide is structured to serve as a laboratory companion for researchers utilizing 8-Boc-2,8-diaza-spiro[4.5]decane oxalate . It prioritizes actionable protocols, mechanistic insight, and structural advantages over generic descriptions.
Part 1: Executive Summary & Structural Significance
In the modern pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for traditional piperazines and piperidines. 8-Boc-2,8-diaza-spiro[4.5]decane oxalate (CAS: 1523571-85-8) represents a high-value building block that introduces intrinsic three-dimensionality (
Unlike flat aromatic linkers, this spiro-scaffold vectors substituents at defined angles (approx. 109.5°), improving receptor selectivity and often enhancing aqueous solubility without adding lipophilicity. The oxalate salt form is preferred for storage due to its superior crystallinity and stability compared to the hygroscopic hydrochloride salts or the oil-prone free base.
Key Physicochemical Data
| Property | Specification | Notes |
| IUPAC Name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate oxalate | |
| CAS Number | 1523571-85-8 | Specific to the oxalate salt form.[1] |
| Formula | 1:1 Stoichiometry (Common).[1] | |
| Molecular Weight | 330.38 g/mol | Free Base: ~240.35; Oxalate: ~90.03. |
| Appearance | White to off-white crystalline solid | Highly stable; non-hygroscopic. |
| Solubility | High: MeOH, DMSO, Water (warm) Low: Et₂O, DCM, Hexanes | Must be free-based for organic synthesis. |
| Acidity (pKa) | N-2 Amine: ~9.5 - 10.5 | Typical for secondary aliphatic amines. |
Part 2: Structural Analysis & Reactivity Logic
The molecule features two nitrogen centers with orthogonal reactivity. Understanding the steric environment of the spiro center is crucial for successful coupling reactions.
Diagram 1: Chemo-Structural Map
This diagram visualizes the orthogonal protection strategy and the steric implications of the spiro-fusion.
Caption: Structural logic of the spiro scaffold. The N-2 amine is the primary reaction site, while the N-8 Boc group remains inert until acidic deprotection.
Part 3: Critical Experimental Protocols
Protocol A: The "Salt Break" (Mandatory Precursor Step)
Context: The oxalate salt is not nucleophilic. Direct use in coupling reactions (e.g., with alkyl halides or acid chlorides) often leads to low yields or side reactions with the oxalate anion. You must liberate the free base before use in non-aqueous chemistry.
Methodology:
-
Suspension: Suspend 1.0 eq (e.g., 1.0 g) of the oxalate salt in DCM (15 mL). The salt will likely not dissolve completely.
-
Basification: Add 15 mL of 1N NaOH (or saturated
for milder conditions). -
Partition: Stir vigorously for 10 minutes until two clear layers form. The solid should disappear as the free base migrates to the DCM layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).
-
Drying: Combine organics, dry over anhydrous
, filter, and concentrate in vacuo.-
Checkpoint: The resulting oil is the reactive free base (
). Use immediately to avoid carbonate formation from air.
-
Protocol B: N-2 Amide Coupling (Sterically Demanding)
Context: The spiro center creates steric bulk near the N-2 amine. Standard coupling times may need to be extended.
Reagents:
-
Free Base (from Protocol A)
-
Carboxylic Acid (
) -
Coupling Agent: HATU (preferred for sterics) or T3P.
-
Base: DIPEA (Hunig's Base).
Step-by-Step:
-
Dissolve
(1.0 eq) in DMF (0.1 M concentration). -
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate the acid.
-
Add the Free Base of the spiro-decane (1.0 eq).
-
Critical Step: Stir at Room Temperature for 4–16 hours.
-
Note: If conversion is low after 4h, heat to 40°C. The spiro ring strain does not prohibit heating, but the Boc group is thermally stable only up to ~80°C in basic media.
-
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine.
Protocol C: Orthogonal Deprotection (Boc Removal)
Context: After functionalizing N-2, the N-8 position is exposed for further elaboration.
Methodology:
-
Dissolve the N-2 substituted intermediate in DCM.
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.
-
Alternative: 4M HCl in Dioxane (if acid-sensitive functional groups are present).
-
-
Monitor by LCMS (usually complete in 1–2 hours).
-
Purification: Evaporate volatiles. The residue is the TFA salt.
-
Warning: Do not use oxalate for re-salting here; HCl salts are preferred for the final drug substance.
-
Part 4: Synthetic Workflow Visualization
This workflow illustrates the standard "Sandwich" modification strategy used in library generation.
Caption: Sequential modification workflow. The oxalate salt must be neutralized (Step 1) before the N-2 amine can be functionalized (Step 2).
Part 5: Applications & References
Therapeutic Relevance
The 2,8-diaza-spiro[4.5]decane core is a validated scaffold in several therapeutic areas:
-
RIPK1 Inhibitors: Used to optimize necroptosis inhibitors, replacing flatter linkers to improve binding kinetics in the kinase pocket [2].
-
GPCR Ligands: The scaffold provides a rigid distance constraint between pharmacophores, useful in 5-HT1A receptor agonists [5].
-
Cystinuria: Used as a bioisostere for diamines in crystallization inhibitors [3].
References
-
PubChem Compound Summary. 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate.[1] National Center for Biotechnology Information. Link
-
Wang, J., et al. (2022).[2] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[2] Bioorganic & Medicinal Chemistry. Link
-
Yu, Z., et al. (2024). 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor.[3] ACS Medicinal Chemistry Letters. Link
-
Burckhardt, S. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Link
-
Franchini, S., et al. (2017). Synthesis and Biological Evaluation of Spiro[4.5]decane Derivatives as 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. Link
Sources
- 1. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | C15H26N2O6 | CID 72207305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
